molecular formula C24H31F3N4O5S B12500247 E3 ligase Ligand 6

E3 ligase Ligand 6

Cat. No.: B12500247
M. Wt: 544.6 g/mol
InChI Key: SGNZARGJXDPTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 ligase Ligand 6 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in the targeted degradation of specific proteins, making it a valuable tool in various scientific research applications, particularly in the field of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps include:

    Formation of Intermediate Compounds: This involves the use of various reagents and catalysts to form intermediate compounds that will be used in the final synthesis.

    Coupling Reactions: These reactions involve the coupling of intermediate compounds to form the final product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods may also involve the use of automated synthesis equipment and large-scale purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation Reactions: Hydrogen peroxide in an acidic medium.

    Reduction Reactions: Sodium borohydride in an alcoholic solvent.

    Substitution Reactions: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

E3 ligase Ligand 6 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ligase Ligand 6 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin proteins to target substrates. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

E3 ligase Ligand 6 can be compared with other similar compounds, such as:

    Thalidomide: A well-known E3 ligase ligand used in the synthesis of PROTACs.

    Lenalidomide: Another E3 ligase ligand with similar applications in targeted protein degradation.

    Pomalidomide: A derivative of thalidomide with enhanced activity in protein degradation.

This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)

InChI Key

SGNZARGJXDPTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.